(S)-2-((2-(Chloromethyl)quinazolin-4-yl)amino)-3-methylbutanamide
Description
Properties
CAS No. |
920032-92-4 |
|---|---|
Molecular Formula |
C14H17ClN4O |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
(2S)-2-[[2-(chloromethyl)quinazolin-4-yl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C14H17ClN4O/c1-8(2)12(13(16)20)19-14-9-5-3-4-6-10(9)17-11(7-15)18-14/h3-6,8,12H,7H2,1-2H3,(H2,16,20)(H,17,18,19)/t12-/m0/s1 |
InChI Key |
AMMZZDAIFBZZMS-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1=NC(=NC2=CC=CC=C21)CCl |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=NC(=NC2=CC=CC=C21)CCl |
Origin of Product |
United States |
Biological Activity
(S)-2-((2-(Chloromethyl)quinazolin-4-yl)amino)-3-methylbutanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C12H15ClN4O
- Molecular Weight : 256.73 g/mol
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit promising anticancer activity. The following table summarizes key findings from various studies:
- Inhibition of Protein Kinases : Quinazoline derivatives are known to inhibit various protein kinases involved in cancer cell proliferation. The compound's structure allows it to interact with ATP-binding sites of these kinases, leading to reduced cell growth and survival.
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, characterized by cell shrinkage and rounding, which are typical indicators of programmed cell death.
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating.
Case Studies
- Study on MDA-MB 231 Cells : In a study using the MTT assay, this compound demonstrated significant cytotoxicity against MDA-MB 231 breast cancer cells. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.
- HCT-116 Cell Line Analysis : Another study focused on HCT-116 colon cancer cells, where the compound was found to inhibit cell growth significantly compared to gefitinib, a known anticancer drug. This suggests that this compound may have a broader spectrum of activity against various cancer types.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to (S)-2-((2-(Chloromethyl)quinazolin-4-yl)amino)-3-methylbutanamide have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with DNA replication pathways.
Anti-inflammatory Effects
Research has demonstrated that quinazoline derivatives can also possess anti-inflammatory properties. The anti-inflammatory activity is typically assessed using models such as carrageenan-induced paw edema in rodents, where significant reductions in inflammation are observed with certain derivatives . This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.
Case Studies
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and anti-inflammatory applications. Its structural similarity to known pharmacophores suggests that it may also be explored for:
- Cancer Therapy : Quinazolines have been investigated for their ability to inhibit various kinases involved in cancer progression.
- Neurological Disorders : As noted in studies on acetylcholinesterase inhibition, there is potential for applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be categorized based on modifications to the quinazoline core, substituents, and side-chain configurations. Below is a comparative analysis with key examples:
Key Comparisons
Reactivity and Stability :
- The target compound’s chloromethyl group confers higher electrophilicity compared to the hydroxymethyl group in ADC1770 . This reactivity may enhance covalent binding to cysteine residues in kinase targets but could reduce plasma stability.
- In contrast, ADC1770 ’s PEG chain and maleimide group improve solubility and enable conjugation to antibodies, reflecting divergent applications (kinase inhibition vs. targeted drug delivery) .
Stereochemical Influence :
- The (S)-configuration in the target’s 3-methylbutanamide side chain may optimize steric interactions with kinase active sites, analogous to stereospecificity observed in EGFR inhibitors like gefitinib.
- ’s compound contains multiple stereocenters and methoxy groups, which could influence metabolic pathways and target selectivity .
Pharmacokinetic Properties :
- The chloromethyl group likely reduces aqueous solubility compared to methoxy or hydroxyl substituents (e.g., in ’s compound), necessitating formulation optimization for bioavailability.
- ADC1770 ’s PEG spacer mitigates hydrophobicity, highlighting trade-offs between reactivity and drug-likeness .
Research Findings
- Quinazoline Derivatives: Compounds with chloromethyl substituents show enhanced target residence time due to covalent binding but may exhibit off-target toxicity. Non-covalent analogs (e.g., erlotinib) prioritize reversible binding for safety .
- ADC Linkers : Hydroxymethyl and maleimide groups in ADC1770 enable stable antibody conjugation, whereas the target compound’s chloromethyl group is unsuitable for such applications due to premature reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
